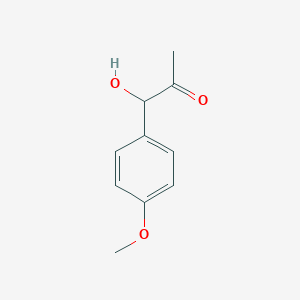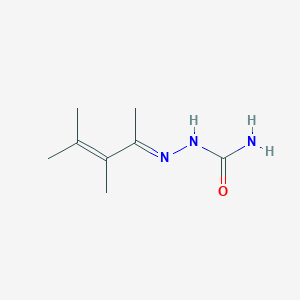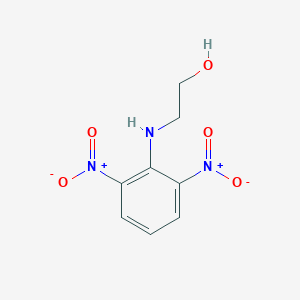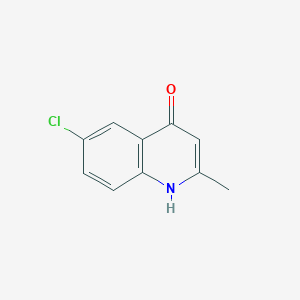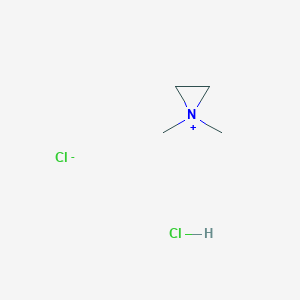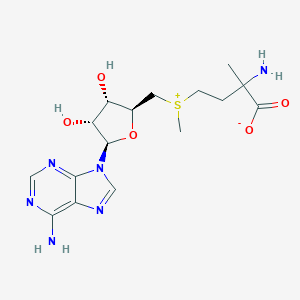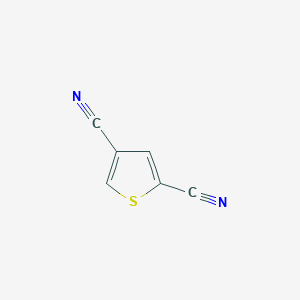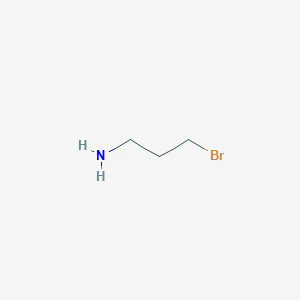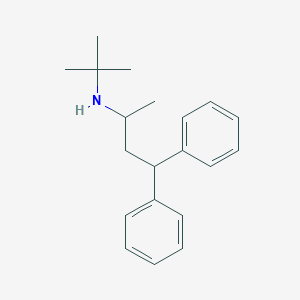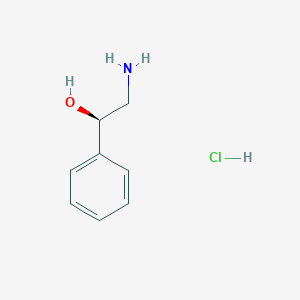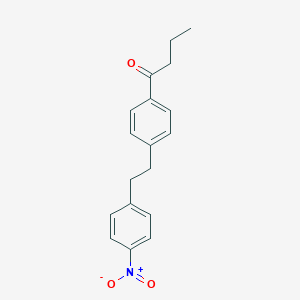
1-(4-Butyrylphenyl)-2-(4-nitrophenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butyrylphenyl)-2-(4-nitrophenyl)ethane, commonly known as BNPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPE is a chalcone derivative that has been found to possess various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of BNPE is not fully understood. However, it has been proposed that BNPE exerts its biological activities by inhibiting various enzymes and proteins involved in the inflammatory and cancer pathways. BNPE has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. BNPE has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
BNPE has been found to possess various biochemical and physiological effects. In animal studies, BNPE has been found to reduce inflammation and pain in models of arthritis. BNPE has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, BNPE has been found to possess antimicrobial properties against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of BNPE is its versatility in terms of its potential applications in various fields. BNPE has been found to possess various biological activities that can be useful in the development of new drugs, pesticides, and materials. Another advantage of BNPE is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one of the limitations of BNPE is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of BNPE. One possible direction is the development of new drugs based on the structure of BNPE. BNPE has been found to possess various biological activities that can be useful in the treatment of various diseases. Another possible direction is the development of new pesticides based on the antimicrobial properties of BNPE. Finally, the optical properties of BNPE can be further studied for their potential applications in the development of new materials for electronic devices.
Conclusion
In conclusion, BNPE is a chalcone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BNPE has been found to possess various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of BNPE is relatively simple, and it can be obtained in large quantities. However, its limited solubility in water can make it difficult to use in certain experiments. The study of BNPE has several future directions, including the development of new drugs, pesticides, and materials.
Synthesis Methods
The synthesis of BNPE involves the reaction between 4-butyrylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol and refluxed for several hours. The resulting product is then purified using column chromatography to obtain pure BNPE.
Scientific Research Applications
BNPE has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BNPE has been found to possess anti-inflammatory properties that can be useful in the treatment of various inflammatory diseases such as arthritis. BNPE has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. In agriculture, BNPE has been found to possess antimicrobial properties that can be useful in the development of new pesticides. In materials science, BNPE has been found to possess optical properties that can be useful in the development of new materials for electronic devices.
properties
CAS RN |
17302-70-4 |
|---|---|
Product Name |
1-(4-Butyrylphenyl)-2-(4-nitrophenyl)ethane |
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-[4-[2-(4-nitrophenyl)ethyl]phenyl]butan-1-one |
InChI |
InChI=1S/C18H19NO3/c1-2-3-18(20)16-10-6-14(7-11-16)4-5-15-8-12-17(13-9-15)19(21)22/h6-13H,2-5H2,1H3 |
InChI Key |
HQXSMDGREYUOEZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS RN |
17302-70-4 |
synonyms |
1-(4-Butyrylphenyl)-2-(4-nitrophenyl)ethane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



